Cas no 320419-70-3 (1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE)

1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
- 1-[(2,4-dichlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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- Inchi: 1S/C21H18Cl2N2O3/c1-2-28-17-9-7-16(8-10-17)24-20(26)18-4-3-11-25(21(18)27)13-14-5-6-15(22)12-19(14)23/h3-12H,2,13H2,1H3,(H,24,26)
- InChI Key: XUWLWSFHOLTABO-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2Cl)C=CC=C1C(NC1=CC=C(OCC)C=C1)=O
1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1F-330S-10MG |
1-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
320419-70-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00889306-1g |
1-[(2,4-Dichlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
320419-70-3 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Key Organics Ltd | 1F-330S-50MG |
1-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
320419-70-3 | >90% | 50mg |
£77.00 | 2025-02-09 | |
Key Organics Ltd | 1F-330S-1MG |
1-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
320419-70-3 | >90% | 1mg |
£28.00 | 2025-02-09 | |
Ambeed | A895161-1g |
1-[(2,4-Dichlorophenyl)methyl]-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
320419-70-3 | 90% | 1g |
$350.0 | 2024-04-15 | |
Key Organics Ltd | 1F-330S-5MG |
1-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
320419-70-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
Key Organics Ltd | 1F-330S-100MG |
1-(2,4-dichlorobenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
320419-70-3 | >90% | 100mg |
£110.00 | 2025-02-09 |
1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE Related Literature
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE: A Comprehensive Overview
The compound with CAS No. 320419-70-3, known as 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE, is a highly specialized organic compound with significant applications in the fields of pharmacology and materials science. This compound has garnered attention due to its unique chemical structure and promising biological activities. Recent studies have shed light on its potential as a versatile building block in drug design and as a component in advanced materials.
Chemical Structure and Synthesis
The molecular structure of 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is characterized by a pyridine ring system with a 2-keto group and a carboxamide substituent. The benzyl group at position 1 is substituted with two chlorine atoms at the 2 and 4 positions, while the phenyl group at position N is substituted with an ethoxy group at the para position. This combination of functional groups imparts unique electronic and steric properties to the molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and catalytic systems. The synthesis typically involves the condensation of a suitably substituted benzaldehyde derivative with an amine-containing precursor under controlled conditions. The use of microwave-assisted synthesis has further enhanced the reaction efficiency and yield.
Biological Activity and Pharmacological Applications
Research into the biological activity of 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has revealed its potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit key inflammatory pathways, such as the NF-kB signaling cascade. This makes it a promising candidate for the development of novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, this compound has also shown moderate activity against certain cancer cell lines. Preclinical studies suggest that it may induce apoptosis in tumor cells by modulating mitochondrial function and activating caspase pathways. These findings highlight its potential as a lead compound in anticancer drug discovery.
Materials Science Applications
Beyond pharmacology, 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has found applications in materials science. Its rigid aromatic framework and functional groups make it suitable for use in the construction of coordination polymers and metal organic frameworks (MOFs). Recent research has explored its ability to act as a ligand in MOF synthesis, where it forms stable networks with transition metals such as copper and zinc.
The compound's ability to form self-assembled monolayers (SAMs) on various substrates has also been investigated. SAMs prepared from this compound exhibit excellent thermal stability and mechanical robustness, making them candidates for use in sensors and electronic devices.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact of 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is crucial for its responsible use. Recent studies have evaluated its biodegradability under aerobic conditions. Results indicate that the compound undergoes slow degradation due to its complex aromatic structure; however, it does not exhibit acute toxicity to aquatic organisms at environmentally relevant concentrations.
Safety data sheets (SDS) for this compound emphasize proper handling procedures to minimize occupational exposure. Recommendations include the use of personal protective equipment (PPE) such as gloves and lab coats when working with this material.
Future Directions and Research Opportunities
The continued exploration of 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE presents several exciting research opportunities. In pharmacology, further investigation into its mechanism of action as an anti-inflammatory agent could pave the way for novel therapeutic strategies. Additionally, optimizing its anticancer activity through structural modifications remains a promising avenue for drug development.
In materials science, researchers are exploring ways to enhance the functionality of MOFs incorporating this compound by introducing additional functional groups or metal ions. Such advancements could lead to applications in gas storage, catalysis, and sensing technologies.
In conclusion, 1-(2,4-DICHLOROBENZYL)-N-(4-ETHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties continue to inspire innovative research directions that promise significant contributions to both medicine and materials science.
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